2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol Adenosine receptors are a family of G protein-coupled receptors that display distinct patterns of ligand binding and tissue distribution, regulating a variety of physiological functions. 2-chloro-3-Deazaadenosine is a stable analog of adenosine that acts as an agonist for adenosine receptors (Ki = 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively). It can block neurotransmitter release by activating A1 receptors or inhibit neurotransmission by activating A2A receptors. 2-chloro-3-Deazaadenosine blocks seizures by stimulating A1 receptors.

Brand Name: Vulcanchem
CAS No.: 40656-71-1
VCID: VC20773913
InChI: InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
SMILES: C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Molecular Formula: C11H13ClN4O4
Molecular Weight: 300.7 g/mol

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.: 40656-71-1

Cat. No.: VC20773913

Molecular Formula: C11H13ClN4O4

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol - 40656-71-1

Specification

CAS No. 40656-71-1
Molecular Formula C11H13ClN4O4
Molecular Weight 300.7 g/mol
IUPAC Name 2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
Standard InChI Key LIDWXUGNGGWNEU-MGUDNFKCSA-N
Isomeric SMILES C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Appearance Assay:≥98%A crystalline solid

Introduction

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a compound closely related to 4-Amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine, which is an adenosine analog. The compound is essentially a structural variant with a similar core structure but differing in the sugar moiety. It is recognized under the CAS number 40656-71-1 when referring to its parent compound, though specific CAS details for this exact variant might not be explicitly listed.

Biological Activity and Uses

The biological activity of this compound is closely related to its role as an adenosine analog. Adenosine analogs are known for their interaction with adenosine receptors, which are G-protein-coupled receptors involved in various physiological processes, including vasodilation, anti-inflammatory responses, and neuroprotection.

Adenosine Receptor Interaction

Adenosine analogs like 2-chloro-3-deazaadenosine (a synonym for the parent compound) act as agonists for adenosine receptors. The Ki values for such compounds can vary across different receptor subtypes, such as A1, A2A, A2B, and A3 receptors.

Receptor SubtypeKi Value (μM)
A10.3
A2A0.08
A2B25.5
A31.9

These interactions suggest potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial.

Availability

While the parent compound 4-Amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine is available from various chemical suppliers, the specific variant 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol might require custom synthesis or sourcing through specialized chemical suppliers.

Research Findings and Potential Applications

Research on adenosine analogs highlights their potential in therapeutic areas such as cardiovascular diseases, neuroprotection, and inflammation. The specific biological activity of 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol would depend on its interaction with adenosine receptors and its pharmacokinetic properties.

Potential Therapeutic Applications

  • Cardiovascular Protection: Adenosine analogs can help protect against ischemic damage by improving oxygen supply and demand ratios.

  • Anti-inflammatory Effects: These compounds can trigger anti-inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases.

  • Neuroprotection: Adenosine analogs have shown potential in neuroprotection by modulating neurotransmitter release and reducing excitotoxicity.

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